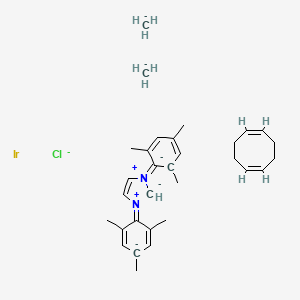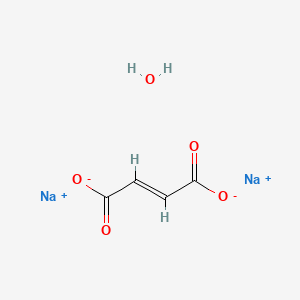
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” is a complex organometallic compound featuring iridium as the central metal atom. This compound is notable for its unique structure, which includes multiple cyclic and aromatic components, making it a subject of interest in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process begins with the preparation of the ligands, which include (1Z,5Z)-cycloocta-1,5-diene and the imidazole derivatives. These ligands are then reacted with an iridium precursor, such as iridium chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors could enhance efficiency and yield in an industrial setting.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can also occur, particularly involving the imidazole ligands.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iridium(III) complex, while substitution could result in a new complex with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and C-H activation. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound has potential applications in imaging and as a therapeutic agent. The iridium center can be used in photodynamic therapy, where it helps generate reactive oxygen species to kill cancer cells. Additionally, its luminescent properties make it useful in bioimaging.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to catalyze polymerization reactions
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the iridium center with various substrates. This coordination activates the substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the activation of C-H bonds in organic synthesis.
相似化合物的比较
Similar Compounds
Iridium(III) chloride: A simpler iridium complex used in various catalytic applications.
Cyclooctadiene iridium chloride dimer: Another iridium complex with similar ligands but different structural properties.
N-heterocyclic carbene iridium complexes: These compounds share the imidazole ligand but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” lies in its complex structure, which combines multiple cyclic and aromatic components with an iridium center. This structure provides unique reactivity and selectivity in various applications, distinguishing it from simpler iridium complexes.
属性
分子式 |
C31H43ClIrN2-4 |
|---|---|
分子量 |
671.4 g/mol |
IUPAC 名称 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
InChI 键 |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
手性 SMILES |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2C=C/[N+](=C/3\C(=CC(=C[C-]3C)C)C)/[CH-]2)C(=C1)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
规范 SMILES |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2[CH-][N+](=C3[C-](C=C(C=C3C)C)C)C=C2)C(=C1)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)

